5-methoxy-3H-benzo[e]indole-2-carboxylic acid
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Overview
Description
5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound has been found to interact with multiple targets, including Indoleamine 2,3-dioxygenase (IDO) , Dopamine D3 receptors , 5-HT4 receptors , and Mycobacterium tuberculosis pantothenate synthetase . These targets play crucial roles in various biological processes, including immune response, neurotransmission, and bacterial metabolism.
Mode of Action
It is known that indole derivatives can bind with high affinity to their targets, leading to changes in the function of these targets . For instance, as an IDO inhibitor, this compound could potentially suppress the enzymatic activity of IDO, thereby modulating immune responses .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the range of its targets. For example, by inhibiting IDO, it could affect the kynurenine pathway, which is involved in immune regulation . Similarly, by acting on dopamine D3 and 5-HT4 receptors, it could influence neurotransmission pathways .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, reflecting its multiple targets. For instance, it could potentially exert anti-inflammatory effects by inhibiting IDO . Additionally, it could have neuroprotective effects by modulating dopamine and serotonin receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature could affect its stability and activity . Furthermore, the presence of other substances, such as drugs or metabolites, could influence its interactions with its targets .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methoxy-3H-benzo[e]indole-2-carboxylic acid could potentially influence cell function in a variety of ways.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions.
Metabolic Pathways
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid typically involves the heteroannulation reaction of 4-methoxy-2-iodoaniline with disilylated alkyne. This reaction is catalyzed by palladium and results in the formation of the indole core . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired indole product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3H-benzo[e]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Methoxyindole-2-carboxylic acid: Shares the methoxy and carboxylic acid functional groups but differs in its overall structure and applications.
Uniqueness: 5-Methoxy-3H-benzo[e]indole-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methoxy-3H-benzo[e]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-13-7-11-10(6-12(15-11)14(16)17)8-4-2-3-5-9(8)13/h2-7,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZYRMPWQXTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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